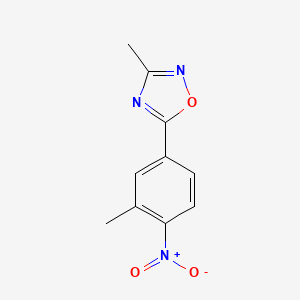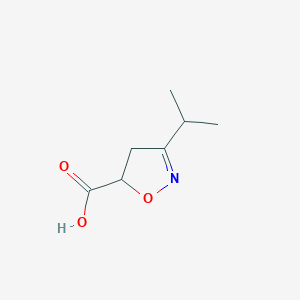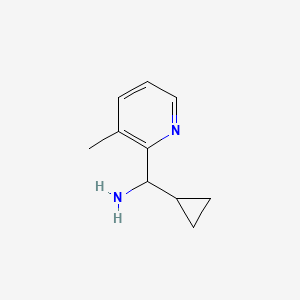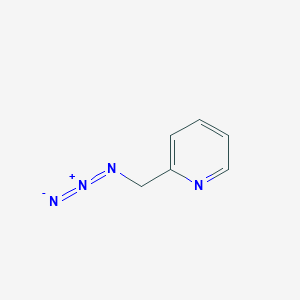
3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
“3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the nitro group (-NO2) and methyl group (-CH3) suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-oxadiazole ring, with the nitro and methyl groups providing additional complexity. The nitro group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule. The methyl group is an electron-donating group, which could provide some balance to the electron-withdrawing nature of the nitro group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, potentially forming an amine. The oxadiazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, affecting its solubility in different solvents. The oxadiazole ring could contribute to the compound’s stability .Applications De Recherche Scientifique
Corrosion Inhibition
Synthesized Oxadiazole Derivatives as Corrosion Inhibitors : A study explored the corrosion inhibition efficiency of oxadiazole derivatives on mild steel in hydrochloric acid solution, demonstrating high inhibition efficiency. The derivatives showed mixed-type inhibition and obeyed the Langmuir adsorption isotherm. Surface analysis of steel sheets confirmed the protective layer formation by these derivatives (Kalia et al., 2020).
Antimicrobial Activity
Antimicrobial Evaluation of Oxadiazole Derivatives : Oxadiazole compounds were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole derivatives as candidates for developing new antimicrobial agents (Jafari et al., 2017).
Biological Activity
Synthesis and Biological Activity of Oxadiazolines : The study aimed at synthesizing new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which were then tested for antimicrobial activity and cytotoxicity. Some compounds showed promising antimicrobial activity, especially against Gram-positive bacteria, indicating their potential as antimicrobial agents (Paruch et al., 2020).
Synthesis and Characterization
Synthesis of Mesogenic Materials Based on Oxadiazole : Research into new mesogenic series bearing the oxadiazole ring showed the liquid crystalline properties of these compounds, indicating their potential application in the development of liquid crystal displays (LCDs) and other electronic devices (Abboud et al., 2017).
Drug Development
Evaluation of Oxadiazole Derivatives for CNS Depressant Activity : A study synthesized and evaluated the central nervous system (CNS) depressant activities of diphenyl-1,3,4-oxadiazole derivatives. Two compounds in particular showed promising results as antidepressants, anticonvulsants, and antianxiety agents without neurotoxicity, underscoring the therapeutic potential of oxadiazole derivatives in CNS drug development (Singh et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-5-8(3-4-9(6)13(14)15)10-11-7(2)12-16-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMTUWLKBTZRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218684 | |
| Record name | 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-23-9 | |
| Record name | 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)









![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)

